molecular formula C11H10BrN3O2 B1483644 4-bromo-1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid CAS No. 2097963-53-4

4-bromo-1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1483644
CAS RN: 2097963-53-4
M. Wt: 296.12 g/mol
InChI Key: ZMVXDRDVQHIKLH-UHFFFAOYSA-N
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Description

The compound you mentioned is a derivative of pyrazole, which is a basic aromatic ring and a component of various pharmaceuticals . Pyrazole derivatives are known to possess a wide range of biological activities.


Molecular Structure Analysis

The molecular structure of a pyrazole derivative would include a five-membered ring with two nitrogen atoms. The bromo, ethyl, pyridin-3-yl, and carboxylic acid groups would be attached to this ring .


Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including reactions with electrophiles at the nitrogen atoms or at the carbon between the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrazole derivative would depend on the specific groups attached to the pyrazole ring. For example, the presence of a carboxylic acid group would likely make the compound acidic .

Future Directions

The study of pyrazole derivatives is a very active field of research, with potential applications in pharmaceuticals and other areas. Future research may focus on synthesizing new pyrazole derivatives and studying their properties .

properties

IUPAC Name

4-bromo-2-ethyl-5-pyridin-3-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2/c1-2-15-10(11(16)17)8(12)9(14-15)7-4-3-5-13-6-7/h3-6H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVXDRDVQHIKLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C2=CN=CC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-bromo-1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid
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4-bromo-1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid
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Reactant of Route 6
4-bromo-1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid

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